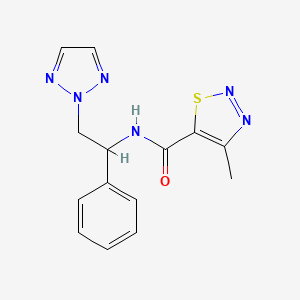

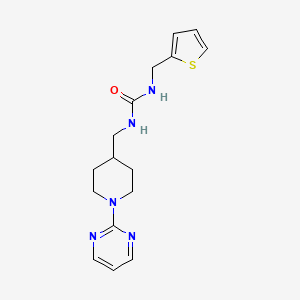

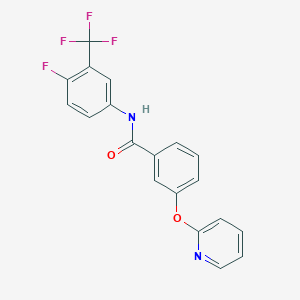

![molecular formula C15H13N3O4S B2988397 ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 302936-36-3](/img/structure/B2988397.png)

ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a heterocyclic compound that is a derivative of pyrimidine . Pyrimidines are key structural fragments of many antiviral agents . The compound seems to involve a Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Synthesis Analysis

The synthesis of such compounds often involves the Dimroth rearrangement . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique

Synthesis of Spirocyclic Compounds

This compound is utilized in the synthesis of spirocyclic compounds, particularly spiro[furan-2,3′-indoline]-3-carboxylate derivatives . These derivatives are synthesized using ionic liquid catalysts and have shown promising results in yields and efficiency . The spirocyclic compounds have significant potential in pharmaceuticals due to their complex molecular architecture which can interact with various biological targets.

Multicomponent Synthesis of Heterocycles

The compound serves as a key ingredient in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core . These heterocycles are of great interest due to their diverse biological activities and potential use in medicinal chemistry for the development of new therapeutic agents.

Liquid Crystal Research

In the field of materials science, particularly in the study of liquid crystals, this compound is used to synthesize new furan liquid crystal derivatives . These derivatives exhibit unique mesomorphic and electrical properties, making them suitable for applications in display technologies and optoelectronic devices.

Enamine Chemistry

The compound is pivotal in enamine chemistry, where it acts as an electrophilic substrate due to its C=C double bond . This property is exploited in various functionalization reactions, leading to the creation of new ligands with potential antitumor, anti-inflammatory, and antibacterial activities .

Organic Synthesis and Functionalization

The compound’s structure allows for its use in organic synthesis, serving as a platform for the construction of polyheterocyclic compounds containing various heterocycles. Its reactivity enables the synthesis of complex molecules that can be used as multifunctional substrates in the creation of new drugs .

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives, such as this compound, are key structural fragments of antiviral agents . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that the dimroth rearrangement, a common process in many nitrogen-containing heterocyclic systems, plays a significant role in the action of pyrimidine derivatives . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Biochemical Pathways

It is known that pyrimidine derivatives can affect various biological pathways due to their wide range of biological activities .

Result of Action

It is known that pyrimidine derivatives can exhibit various biological activities, which suggests that they can have multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Dimroth rearrangement, which plays a significant role in the action of pyrimidine derivatives, is catalyzed by acids and bases, and is accelerated by heat or light . Other factors that can affect the course of the Dimroth rearrangement, and thus the action of the compound, include the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Propriétés

IUPAC Name |

ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-3-21-15(20)12-9(2)11-13(23-12)16-8-18(14(11)19)17-7-10-5-4-6-22-10/h4-8H,3H2,1-2H3/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPAMQFTKFMNNB-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

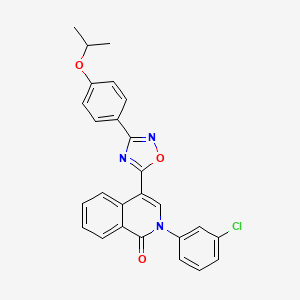

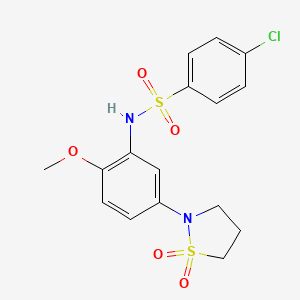

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)

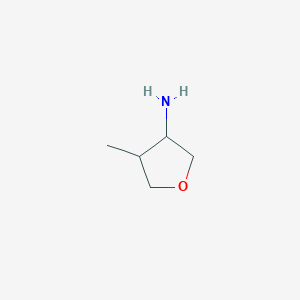

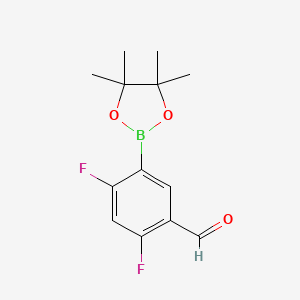

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

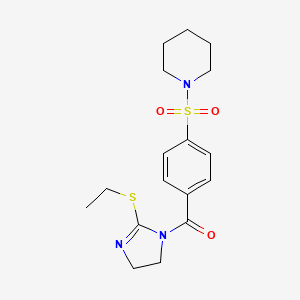

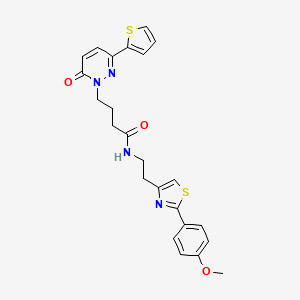

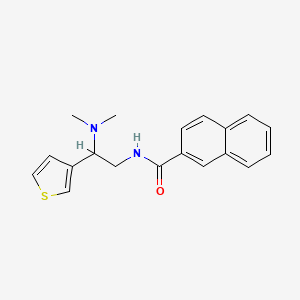

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2988336.png)